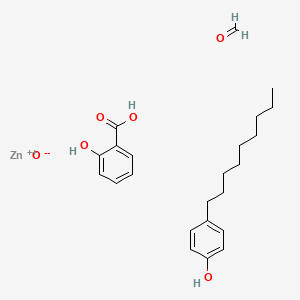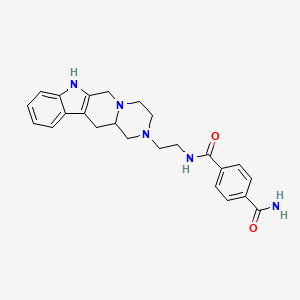
Ethamidindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethamidindole is a compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and drug discovery. It is a heterocyclic compound, specifically an indole derivative, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including ethamidindole, often involves the cyclization of ortho-substituted anilines. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Leimgruber-Batcho synthesis, which uses ortho-nitrotoluenes and involves reduction and cyclization steps .
Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the cyclization process and subsequent functionalization of the indole ring .
Análisis De Reacciones Químicas
Types of Reactions: Ethamidindole, like other indole derivatives, can undergo various chemical reactions, including:
Reduction: Reduction of indoles can lead to the formation of indolines, which are partially hydrogenated indoles.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted indoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Substitution: Various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ethamidindole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Ethamidindole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Serotonin: A neurotransmitter with various physiological roles.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: Its ability to undergo various chemical reactions and its diverse biological activities make it a compound of significant interest .
Propiedades
Número CAS |
72593-08-9 |
|---|---|
Fórmula molecular |
C24H27N5O2 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
4-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H27N5O2/c25-23(30)16-5-7-17(8-6-16)24(31)26-9-10-28-11-12-29-15-22-20(13-18(29)14-28)19-3-1-2-4-21(19)27-22/h1-8,18,27H,9-15H2,(H2,25,30)(H,26,31) |
Clave InChI |
MIFGBHJILJHNJS-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC3=C(CC2CN1CCNC(=O)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=C5N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





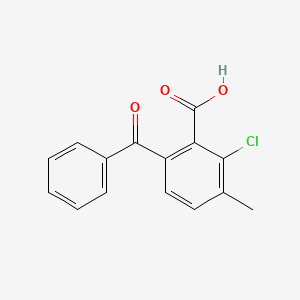
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
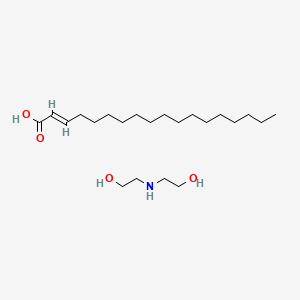

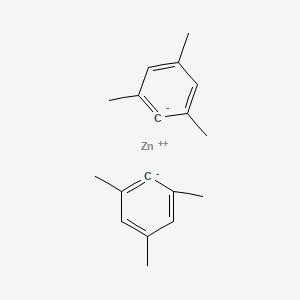
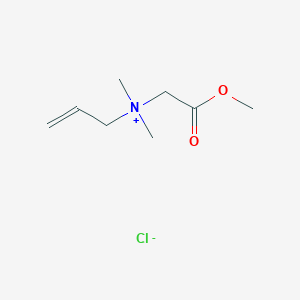
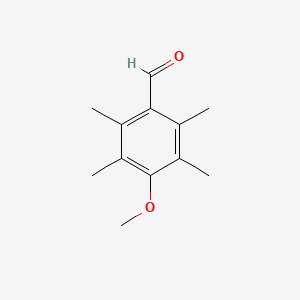


![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
